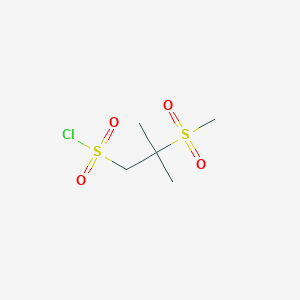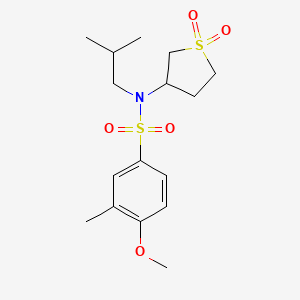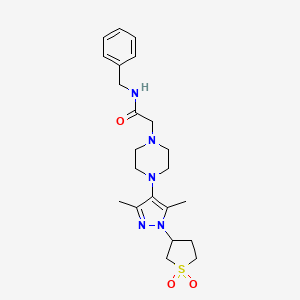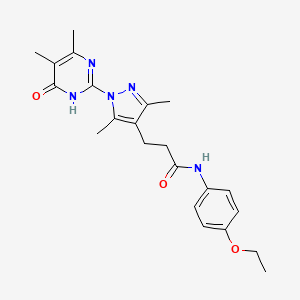
3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , "3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)propanamide," is a complex molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole and pyrimidinone derivatives, which can offer insights into the potential properties and activities of the compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, such as Michael addition followed by reductive alkylation, as seen in the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a potential antidepressant . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves hydrolysis, reaction with acetic anhydride, and further reactions with various amines . These methods suggest that the synthesis of the compound would also require careful planning and execution of multi-step reactions, possibly involving similar intermediates and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction, revealing details such as supramolecular hydrogen-bonded chains and cyclic dimers in the solid state . These findings indicate that the compound may also exhibit interesting structural features, which could be elucidated through similar crystallographic studies.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to form complexes with metals, as seen in the reaction of palladium(II) chloride with pyrazol-1-yl propanamide derivatives . This suggests that the compound may also have the potential to form complexes with metal ions, which could be relevant for its biological activity or use in catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 1,3-bis(3-cyano-6,6-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)propane, have been predicted using computational systems like PASS . These predictions, along with experimental data, can provide insights into the solubility, stability, and reactivity of the compound . Additionally, the biological activities of similar compounds, such as antitumor activity and platelet antiaggregating activity , suggest that the compound may also possess significant pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. Such compounds have shown significant inhibitory activity against certain cancer cell lines, highlighting their potential in cancer therapy research (Abdellatif et al., 2014).
Antimicrobial and Insecticidal Properties : Pyrimidine linked pyrazole derivatives have been prepared and assessed for their biological activities. These compounds exhibit notable antimicrobial and insecticidal properties, suggesting their use in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Material Science Applications
Catalysis and Material Chemistry : Palladium(II) chloride complexes with pyrazole derivatives have been synthesized, demonstrating the utility of such compounds in catalysis and material chemistry. These complexes can be used to study catalytic mechanisms and develop new catalytic materials (Palombo et al., 2019).
Chemical Synthesis Techniques
Microwave-Assisted Synthesis : The use of microwave irradiation for the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides underlines the importance of advanced synthesis techniques in creating pyrimidine and pyrazole derivatives efficiently. This approach can significantly reduce synthesis time and enhance yield, making it a valuable method in the synthesis of complex molecules like 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)propanamide (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-6-30-18-9-7-17(8-10-18)24-20(28)12-11-19-15(4)26-27(16(19)5)22-23-14(3)13(2)21(29)25-22/h7-10H,6,11-12H2,1-5H3,(H,24,28)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFXNOCOJJSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

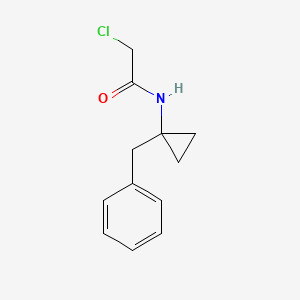




![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)
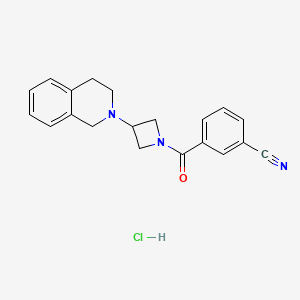
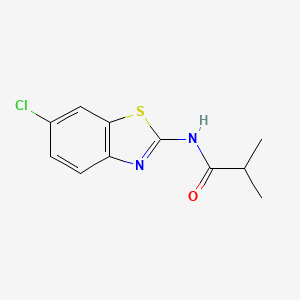
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
